Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
CAS No.: 27494-47-9
VCID: VC21539461
Molecular Formula: C21H40N2O4
Molecular Weight: 203,24*181,32 g/mole
* For research use only. Not for human or veterinary use.

Description |
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is a chemical compound commonly used in laboratory settings for scientific and industrial research. It is a derivative of butanoic acid, specifically modified with a tert-butoxycarbonyl (Boc) protecting group and paired with dicyclohexylamine. This compound is crucial in organic synthesis, particularly in peptide chemistry, where protecting groups are essential for controlling reactivity. Synonyms and Identifiers
Applications and UsesDicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is primarily used in peptide synthesis. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective deprotection under acidic conditions. This property is crucial in the stepwise synthesis of peptides, where controlling the reactivity of amino groups is essential. Hazard Classification
Storage and Disposal
Research Findings and DevelopmentsRecent research has focused on optimizing peptide synthesis protocols, including the use of various protecting groups like the tert-butoxycarbonyl group. The efficiency and selectivity of these groups in protecting amino functionalities have been extensively studied, highlighting their importance in modern peptide chemistry. |
---|---|
CAS No. | 27494-47-9 |
Product Name | Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate |
Molecular Formula | C21H40N2O4 |
Molecular Weight | 203,24*181,32 g/mole |
IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 |
Standard InChIKey | HOSMYZXDFVUSCV-FCXZQVPUSA-N |
Isomeric SMILES | CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Synonyms | 27494-47-9;BOC-D-ABU-OHDCHA;Dicyclohexylamine(R)-2-((tert-butoxycarbonyl)amino)butanoate;Boc-D-Abu-OH(dicyclohexylammonium)salt;AC1MBSF7;73876_ALDRICH;73876_FLUKA;MolPort-003-725-607;MolPort-028-751-644;Boc-D-Abu-OHdicyclohexylaminesalt;MFCD00235886;AKOS015920050;AKOS025395636;Boc-D-Abu-OHdicyclohexylammoniumsalt;CS20260;DS-1108;AK-45026;BR-45026;KB-03424;AB0072743;ST2419163;FT-0693722;W5059;S-2382;(R)-2-Boc-amino)butyricaciddicyclohexylaminesalt |
PubChem Compound | 2755935 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume